molecular formula C14H26N2O3 B1403812 Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate CAS No. 1367935-91-8

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1403812
CAS No.: 1367935-91-8
M. Wt: 270.37 g/mol
InChI Key: DZUSGBFCNIPQMO-UHFFFAOYSA-N
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Description

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with the molecular formula C14H26N2O3 and a molecular weight of 270.37 g/mol . This compound is characterized by its spirocyclic structure, which includes a diazaspiro undecane core with a tert-butyl ester and a hydroxy group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-hydroxy-2,9-diazaspiro[55]undecane-9-carboxylate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The industrial synthesis may also include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group typically yields a ketone or aldehyde, while reduction can lead to the formation of alcohols or amines. Substitution reactions can introduce a wide range of functional groups, resulting in diverse derivatives of the original compound .

Scientific Research Applications

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUSGBFCNIPQMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 2
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 3
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 4
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 5
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Reactant of Route 6
Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

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